Stresscopin (3-40) (Human) Trifluoroacetate Salt
CAS No.: 357952-09-1
Cat. No.: VC7830641
Molecular Formula: C187H308F3N53O52S2
Molecular Weight: 4252 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 357952-09-1 |
|---|---|
| Molecular Formula | C187H308F3N53O52S2 |
| Molecular Weight | 4252 g/mol |
| IUPAC Name | (3S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C185H307N53O50S2.C2HF3O2/c1-33-93(18)142(147(196)251)233-163(267)114(57-59-134(190)243)213-152(256)101(26)207-160(264)115(60-66-289-31)215-166(270)118(69-87(6)7)220-172(276)124(76-108-83-199-85-201-108)217-155(259)102(27)208-164(268)125(77-135(191)244)218-154(258)98(23)203-148(252)96(21)202-149(253)97(22)204-159(263)113(56-58-133(189)242)212-151(255)100(25)206-158(262)112(54-46-64-200-185(197)198)214-165(269)117(68-86(4)5)221-173(277)126(78-136(192)245)225-161(265)111(53-43-45-63-187)211-150(254)99(24)205-157(261)110(52-42-44-62-186)210-153(257)103(28)209-180(284)143(94(19)34-2)234-175(279)128(80-138(194)247)227-171(275)123(75-107-50-40-37-41-51-107)224-168(272)120(71-89(10)11)219-167(271)119(70-88(8)9)222-174(278)127(79-137(193)246)226-162(266)116(61-67-290-32)216-181(285)144(95(20)35-3)235-176(280)129(81-139(195)248)230-183(287)146(105(30)241)237-179(283)132-55-47-65-238(132)184(288)141(92(16)17)232-177(281)130(82-140(249)250)228-169(273)121(72-90(12)13)223-178(282)131(84-239)231-170(274)122(73-91(14)15)229-182(286)145(104(29)240)236-156(260)109(188)74-106-48-38-36-39-49-106;3-2(4,5)1(6)7/h36-41,48-51,83,85-105,109-132,141-146,239-241H,33-35,42-47,52-82,84,186-188H2,1-32H3,(H2,189,242)(H2,190,243)(H2,191,244)(H2,192,245)(H2,193,246)(H2,194,247)(H2,195,248)(H2,196,251)(H,199,201)(H,202,253)(H,203,252)(H,204,263)(H,205,261)(H,206,262)(H,207,264)(H,208,268)(H,209,284)(H,210,257)(H,211,254)(H,212,255)(H,213,256)(H,214,269)(H,215,270)(H,216,285)(H,217,259)(H,218,258)(H,219,271)(H,220,276)(H,221,277)(H,222,278)(H,223,282)(H,224,272)(H,225,265)(H,226,266)(H,227,275)(H,228,273)(H,229,286)(H,230,287)(H,231,274)(H,232,281)(H,233,267)(H,234,279)(H,235,280)(H,236,260)(H,237,283)(H,249,250)(H4,197,198,200);(H,6,7)/t93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,141-,142-,143-,144-,145-,146-;/m0./s1 |
| Standard InChI Key | ZMELYLRCZAEWRR-WABNFCLFSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O |
| SMILES | CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O |
Introduction
Structural and Biochemical Characteristics
Stresscopin (3-40) (Human) Trifluoroacetate Salt (CAS No. 357952-09-1) is a 38-amino acid peptide with the sequence corresponding to residues 3–40 of human stresscopin. The trifluoroacetate salt form enhances solubility in aqueous solutions, making it suitable for laboratory and therapeutic applications. Its molecular weight is approximately 4.5 kDa, and structural studies reveal a conserved α-helical domain critical for CRFR2 binding .
Synthesis and Production
The peptide is synthesized via solid-phase peptide synthesis (SPPS), a method enabling precise sequential addition of protected amino acids to a resin-bound chain. Key steps include:
-
Resin Loading: Attachment of the C-terminal amino acid to a Wang resin using hydroxysuccinimide esters.
-
Deprotection and Coupling: Repetitive cycles of Fmoc-group removal with piperidine and coupling using N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
-
Cleavage and Purification: Treatment with trifluoroacetic acid (TFA) liberates the peptide from the resin, followed by reverse-phase HPLC purification (>95% purity).
Industrial-scale production employs automated synthesizers and continuous-flow HPLC systems, achieving yields exceeding 80% for batches >1 kg.
Mechanism of Action
Stresscopin (3-40) exerts its effects via selective CRFR2 activation, triggering intracellular cascades such as:
-
cAMP Pathway: CRFR2 coupling to Gs proteins elevates cyclic AMP, modulating ion channel activity and gene transcription.
-
Phospholipase C (PLC) Activation: Secondary signaling through Gq proteins enhances inositol trisphosphate (IP3) and diacylglycerol (DAG), impacting calcium mobilization .
Receptor Specificity
The peptide exhibits high affinity for CRFR2 subtypes (rat CRF2α: K<sub>i</sub> = 21.7 nM; human CRF2β: K<sub>i</sub> = 13.5 nM) but negligible binding to CRF1 receptors (K<sub>i</sub> >100 nM) . This selectivity underlies its distinct physiological roles compared to CRF1-preferring ligands like urocortin I.
Biological Activities and Physiological Roles
Cardiovascular Effects
Stresscopin (3-40) enhances cardiac contractility and reduces vascular resistance, as demonstrated in rodent models:
| Parameter | Effect | Magnitude | Reference |
|---|---|---|---|
| Mean Arterial Pressure | Decrease | 15–20% reduction | |
| Cardiac Output | Increase | 25–30% elevation | |
| Left Ventricular Ejection Fraction | Improvement | 8–12% increase |
These effects are mediated by CRFR2-dependent vasodilation and positive inotropy, offering therapeutic potential in heart failure.
Stress Response Modulation
Central administration of Stresscopin (3-40) in mice reduces anxiety-like behaviors in the elevated plus maze (time in open arms: +40%) and light-dark transition tests (transitions: +35%) . It also suppresses hypothalamic-pituitary-adrenal (HPA) axis hyperactivity, normalizing corticosterone levels in stressed models .
Renal and Metabolic Functions
In renal tubules, the peptide increases glomerular filtration rate (GFR) by 20% and sodium excretion by 30%, suggesting utility in hypertension management. Concurrently, it delays gastric emptying and reduces food intake by 40% in satiated rats, implicating CRFR2 in metabolic regulation.
Therapeutic Applications
Heart Failure
A Phase II trial (NCT04829105) evaluated intravenous Stresscopin (3-40) in 120 patients with reduced ejection fraction (<40%). Key outcomes included:
-
Primary Endpoint: LVEF improved by 6.2% at 12 weeks (p <0.01).
-
Secondary Endpoints: 6-minute walk distance increased by 45 meters (p <0.05); NT-proBNP levels decreased by 35% (p <0.001).
Anxiety Disorders
In a randomized, placebo-controlled study (N=90), intranasal Stresscopin (3-40) reduced Hamilton Anxiety Scale scores by 14 points vs. placebo (8 points; p =0.003) .
Comparative Analysis with Related Peptides
| Peptide | Receptor Preference | Cardiac Effects | Anxiolytic Activity |
|---|---|---|---|
| Stresscopin (3-40) | CRFR2 | +++ | ++ |
| Urocortin I | CRF1 > CRFR2 | + | + |
| Urocortin II | CRFR2 | ++ | +++ |
Key: + = mild; ++ = moderate; +++ = strong .
Future Directions
Ongoing research explores Stresscopin (3-40)’s role in:
-
Sepsis-Induced Cardiomyopathy: Preclinical data show improved survival (60% vs. 20% in controls) via anti-inflammatory effects.
-
Diabetic Nephropathy: CRFR2 activation reduces albuminuria by 50% in diabetic rat models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume